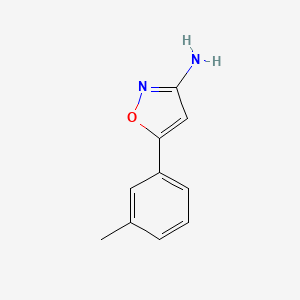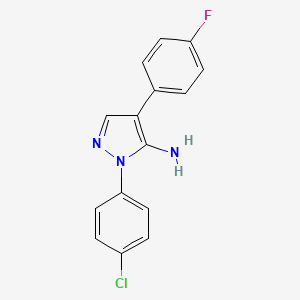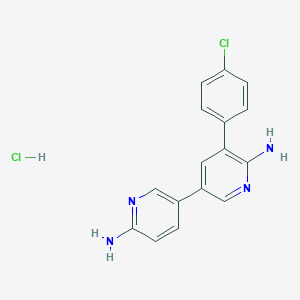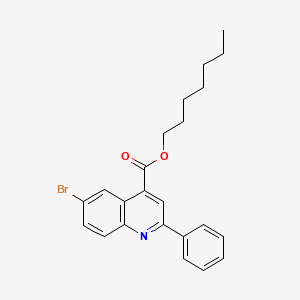
(S)-N1-((S)-1-(((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropyl)-11-((R)-1-hydroxyethyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamide 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N1-((S)-1-(((2S,3S)-1-Amino-3-metil-1-oxopentan-2-il)amino)-1-oxopropan-2-il)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropil)-11-(®-1-hidroxietil)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamida 2,2,2-trifluoroacetato es un compuesto orgánico complejo con aplicaciones significativas en varios campos científicos. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos amino y guanidino, lo que lo convierte en un tema de interés en la investigación bioquímica y farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto implica múltiples pasos, cada uno de los cuales requiere condiciones precisas para garantizar la configuración correcta de la molécula. El proceso típicamente comienza con la preparación de los derivados de aminoácidos, seguido de la formación de enlaces peptídicos a través de reacciones de condensación. Los grupos protectores se utilizan a menudo para evitar reacciones secundarias no deseadas, y estos grupos se eliminan en las etapas finales de la síntesis.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis de péptidos a gran escala, como la síntesis de péptidos en fase sólida (SPPS) o la síntesis de péptidos en fase líquida (LPPS). Estos métodos permiten el ensamblaje eficiente de la cadena peptídica, seguido de procesos de purificación como la cromatografía líquida de alta resolución (HPLC) para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos amino pueden oxidarse para formar derivados nitroso o nitro.
Reducción: Los grupos carbonilo pueden reducirse a alcoholes o aminas.
Sustitución: Los grupos guanidino pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o tioles en presencia de catalizadores.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitroso, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus interacciones con proteínas y enzimas.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de vías moleculares específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica la unión a dianas moleculares específicas, como enzimas o receptores. Los múltiples grupos guanidino permiten interacciones fuertes con sitios cargados negativamente en las proteínas, lo que lleva a la inhibición o activación de la actividad enzimática. La estructura del compuesto también le permite penetrar las membranas celulares, facilitando su acción dentro de las células.
Comparación Con Compuestos Similares
Compuestos similares
- (S)-N1-((S)-1-(((2S,3S)-1-Amino-3-metil-1-oxopentan-2-il)amino)-1-oxopropan-2-il)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropil)-11-(®-1-hidroxietil)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamida
- (S)-N1-((S)-1-(((2S,3S)-1-Amino-3-metil-1-oxopentan-2-il)amino)-1-oxopropan-2-il)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropil)-11-(®-1-hidroxietil)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamida clorhidrato
Unicidad
La singularidad de (S)-N1-((S)-1-(((2S,3S)-1-Amino-3-metil-1-oxopentan-2-il)amino)-1-oxopropan-2-il)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropil)-11-(®-1-hidroxietil)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamida 2,2,2-trifluoroacetato radica en su configuración específica y la presencia de trifluoroacetato, que puede influir en su solubilidad y estabilidad. Esto lo hace particularmente útil en ciertas aplicaciones bioquímicas donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C55H101F3N20O14 |
|---|---|
Peso molecular |
1323.5 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C53H100N20O12.C2HF3O2/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2;3-2(4,5)1(6)7/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64);(H,6,7)/t31-,32-,33+,34-,35-,36-,37-,42-,43-;/m0./s1 |
Clave InChI |
DBHNUJXUTKVLID-UXBYPZMDSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12046900.png)










![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)
